(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
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Overview
Description
(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structure and properties. This compound is part of the triazolium family and is often used as a catalyst in various chemical reactions. Its molecular formula is C11H7BF9N3, and it has a molecular weight of 362.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves the reaction of a pentafluorophenyl-substituted pyrrolo[2,1-c][1,2,4]triazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the perfluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including Diels-Alder reactions and Stetter reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its role as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energy. The molecular targets and pathways involved include interactions with substrates through hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate
Uniqueness
(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is unique due to its specific structural configuration and the presence of both benzyl and perfluorophenyl groups. These features contribute to its high reactivity and selectivity in catalytic applications, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C18H13BF9N3 |
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Molecular Weight |
453.1 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H13F5N3.BF4/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(6-7-12(25)24-26)8-10-4-2-1-3-5-10;2-1(3,4)5/h1-5,9,11H,6-8H2;/q+1;-1/t11-;/m0./s1 |
InChI Key |
SYZWZMSKTBOIGG-MERQFXBCSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@@H]1CC3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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